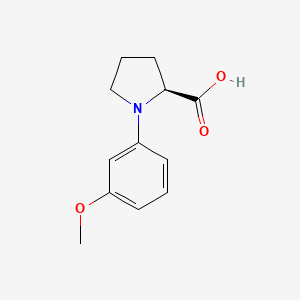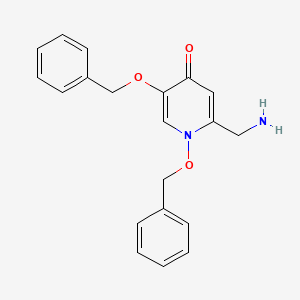
(3-Methoxyphenyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)-L-proline is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxyphenyl group attached to the proline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)-L-proline typically involves the reaction of L-proline with 3-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where L-proline is reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyphenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the proline structure can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl-L-proline.
Reduction: Formation of 3-methoxyphenyl-L-prolinol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(3-Methoxyphenyl)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydroxyphenyl)-L-proline: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxyphenyl)-L-proline: Similar structure but with the methoxy group at the para position.
(3-Methoxyphenyl)-D-proline: Enantiomer of (3-Methoxyphenyl)-L-proline with different stereochemistry.
Uniqueness
This compound is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
(2S)-1-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-10-5-2-4-9(8-10)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
YHRRQURHIGUHHG-NSHDSACASA-N |
SMILES isomérique |
COC1=CC=CC(=C1)N2CCC[C@H]2C(=O)O |
SMILES canonique |
COC1=CC=CC(=C1)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)



![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)






![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
